molecular formula C3HBrClN3 B8229224 6-Bromo-3-chloro-1,2,4-triazine

6-Bromo-3-chloro-1,2,4-triazine

Cat. No.: B8229224
M. Wt: 194.42 g/mol
InChI Key: IIMYSUKDSQYYER-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their three nitrogen atoms within a six-membered ring structure. This particular compound, with the molecular formula C3HBrClN3, is characterized by the presence of both bromine and chlorine atoms attached to the triazine ring. It is used in various chemical reactions and has applications in different fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation of 1,2,4-Triazine: : One common method to synthesize 6-Bromo-3-chloro-1,2,4-triazine involves the halogenation of 1,2,4-triazine. This process typically uses bromine and chlorine as halogenating agents under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, with the temperature maintained at around 0-5°C to control the reactivity of the halogens.

  • Cyclization Reactions: : Another synthetic route involves the cyclization of appropriate precursors. For instance, starting from 3-chloro-1,2,4-triazine, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically conducted at elevated temperatures (around 80-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 6-Bromo-3-chloro-1,2,4-triazine undergoes nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include amines, thiols, and alkoxides.

  • Oxidation and Reduction: : Although less common, the compound can participate in oxidation and reduction reactions. For example, reduction with lithium aluminum hydride (LiAlH4) can lead to the formation of 6-amino-3-chloro-1,2,4-triazine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in solvents like ethanol or ether.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 6-amino-3-chloro-1,2,4-triazine or 6-methoxy-3-chloro-1,2,4-triazine can be formed.

    Oxidation Products: Oxidation can lead to the formation of triazine N-oxides.

    Reduction Products: Reduction typically yields amino derivatives of the triazine ring.

Scientific Research Applications

Chemistry

6-Bromo-3-chloro-1,2,4-triazine is used as a building block in organic synthesis It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology and Medicine

In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for applications in materials science, where it can be incorporated into various polymeric structures to enhance their properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-1,2,4-triazine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the bromine and chlorine atoms, which can be displaced by nucleophiles present in the biological environment.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,4-triazine: Lacks the chlorine atom, leading to different reactivity and applications.

    3-Chloro-1,2,4-triazine:

    6-Fluoro-3-chloro-1,2,4-triazine: Substitution of bromine with fluorine alters the compound’s electronic properties and reactivity.

Uniqueness

6-Bromo-3-chloro-1,2,4-triazine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. This dual halogenation allows for a broader range of chemical transformations compared to its mono-halogenated counterparts. The compound’s versatility in synthetic applications and its potential in medicinal chemistry highlight its significance in research and industry.

Properties

IUPAC Name

6-bromo-3-chloro-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrClN3/c4-2-1-6-3(5)8-7-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMYSUKDSQYYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NC(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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